Ethyl 6-fluoropicolinate
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Overview
Description
Ethyl 6-fluoropicolinate is a fluorinated derivative of picolinic acid, characterized by the presence of an ethyl ester group and a fluorine atom at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoropicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the reaction of a pyridine derivative with silver fluoride in acetonitrile. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Scientific Research Applications
Ethyl 6-fluoropicolinate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 6-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
- Ethyl 6-chloropicolinate
- Ethyl 6-bromopicolinate
- Ethyl 6-iodopicolinate
Comparison: Ethyl 6-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets compared to other halogens, making it a valuable compound in various research applications .
Properties
IUPAC Name |
ethyl 6-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBDRWZEDUREH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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